Dienone B
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dienone B typically involves the bromination of verongiaquinol, a naturally occurring compound found in marine sponges. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions on the verongiaquinol molecule.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from marine sponges, followed by purification processes to isolate the compound. Alternatively, synthetic methods using bromination reactions can be scaled up to produce larger quantities of this compound for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: Dienone B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are compounds with two carbonyl groups conjugated with double bonds.
Reduction: Reduction of this compound can lead to the formation of hydroquinones, which are compounds with hydroxyl groups replacing the carbonyl groups.
Substitution: this compound can undergo substitution reactions where bromine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace bromine atoms under mild conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted dienones depending on the nucleophile used
Scientific Research Applications
Dienone B has a wide range of applications in scientific research:
Chemistry: this compound is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: this compound has been studied for its antibiotic properties, showing activity against both Gram-positive and Gram-negative bacteria.
Industry: this compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
Dienone B exerts its effects primarily through the inhibition of the ubiquitin-proteasome system (UPS). This system is crucial for protein degradation and homeostasis in cells. By inhibiting the UPS, this compound disrupts protein homeostasis, leading to cell death, particularly in tumor cells. Additionally, this compound has been shown to reactivate mutant p53, stimulate steroid receptor coactivators, and induce protein cross-linking .
Comparison with Similar Compounds
b-AP15: Another dienone compound known for its anti-cancer properties through UPS inhibition.
VLX1570: A dienone compound with similar mechanisms of action as Dienone B.
RA-9, RA-190, EF24, HO-3867, MCB-613: Other dienone compounds studied for their biological activities and potential therapeutic applications.
Uniqueness of this compound: this compound stands out due to its marine origin and its dual antibiotic and anti-cancer properties. Its ability to selectively target tumor cells while also exhibiting broad-spectrum antibiotic activity makes it a unique and valuable compound in scientific research.
Properties
IUPAC Name |
2-(3,5-dibromo-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO3/c9-4-1-8(14,3-6(11)12)2-5(10)7(4)13/h1-2,14H,3H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJJYFWUWHEWDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CC1(CC(=O)N)O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169192 | |
Record name | Dienone B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17194-81-9 | |
Record name | Dienone B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017194819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC289074 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289074 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dienone B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIENONE B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V0PDK5CGM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.